H-Bond Topology vs. Positional Isomers
The target compound possesses a hydrogen-bond donor count of 1 (the carboxylic acid OH) and a hydrogen-bond acceptor count of 3 (carboxylic acid C=O, amide C=O, and amide N), resulting in a balanced H-bond profile favorable for oral bioavailability according to Lipinski’s rules. The 2-carboxylic acid isomer (MW 269.30) has identical H-bond counts but lower molecular weight and a different spatial orientation of the acid group, which can alter target engagement [1]. The 3-carboxylic acid isomer also shares H-bond counts but places the acid meta, changing the vector of key interactions [1].
2-isomer: HBD 1, HBA 3, MW 269.30
3-isomer: HBD 1, HBA 3, MW 269.30
Identical counts but distinct spatial acid orientation
| Evidence Dimension | Hydrogen-bond donor/acceptor count and molecular weight |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3, MW = 283.32 g·mol⁻¹ |
| Comparator Or Baseline | 4′-(dimethylcarbamoyl)-[1,1′-biphenyl]-2-carboxylic acid: HBD = 1, HBA = 3, MW = 269.30 g·mol⁻¹; 4′-(dimethylcarbamoyl)-[1,1′-biphenyl]-3-carboxylic acid: HBD = 1, HBA = 3, MW = 269.30 g·mol⁻¹ |
| Quantified Difference | MW difference = +14.02 g·mol⁻¹ (target vs. 2- or 3-isomer); identical HBD/HBA counts but distinct spatial geometry |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs descriptors) [1] |
Why This Matters
The higher molecular weight and unique orientation of the carboxylic acid group in the target compound may afford distinct binding modes or pharmacokinetic properties that cannot be replicated by the lower-MW positional isomers.
- [1] PubChem. Compound Summary: 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid (CID 53227797) and related isomer summaries. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
